molecular formula C9H10N2O B1640836 3-Amino-3-methylindolin-2-one

3-Amino-3-methylindolin-2-one

Cat. No.: B1640836
M. Wt: 162.19 g/mol
InChI Key: XUFMKAUTDNWVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-methylindolin-2-one is a substituted indolin-2-one derivative characterized by an amino group and a methyl group at the 3-position of the indole ring. Indolin-2-one derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and antioxidant properties. This compound’s structural framework allows for interactions with biological targets, such as kinases and enzymes, making it a candidate for therapeutic development.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-amino-3-methyl-1H-indol-2-one

InChI

InChI=1S/C9H10N2O/c1-9(10)6-4-2-3-5-7(6)11-8(9)12/h2-5H,10H2,1H3,(H,11,12)

InChI Key

XUFMKAUTDNWVRR-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2NC1=O)N

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indolin-2-one Derivatives

Key Structural Variations :

  • 3-Amino-3-methylindolin-2-one features a 3-amino group and a 3-methyl group, contributing to hydrogen bonding and lipophilicity.
  • 3-Amino-5-chloroindolin-2-one hydrochloride (): Substitution at the 5-position with chlorine enhances electronic effects and may improve solubility via the hydrochloride salt.
  • 3-(Naphthalen-1-ylimino)indolin-2-one (): Aromatic naphthyl substitution at the 3-position introduces π-π stacking interactions, enhancing antimicrobial activity .
Physicochemical Properties
Compound Name Substituents Molecular Weight Solubility/Stability Key Features Reference IDs
This compound 3-NH₂, 3-CH₃ ~176.2 g/mol* Likely moderate lipophilicity Amino-methyl synergy N/A
3-Amino-5-chloroindolin-2-one HCl 3-NH₂, 5-Cl, HCl salt 235.1 g/mol Enhanced solubility (salt form) Chlorine enhances polarity
6-Amino-3,3-dimethylindolin-2-one 6-NH₂, 3,3-(CH₃)₂ 190.2 g/mol High steric bulk Dimethyl limits conformational flexibility
3-(Naphthalen-1-ylimino)indolin-2-one 3-naphthylimino 298.3 g/mol Low aqueous solubility Aromatic π-system for target binding

*Calculated based on molecular formula.

Crystallographic and Analytical Insights
  • Crystallography : SHELX software () is widely used for structural determination of indolin-2-one derivatives. For example, compound 1a () crystallizes in an orthorhombic system (space group P212121), with bond lengths and angles consistent with planar indole cores .
  • Analytical Methods: UPLC protocols for 3-(naphthalen-1-ylimino)indolin-2-one () achieve precision with %CV <1.246%, suggesting applicability for quality control of related compounds .

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